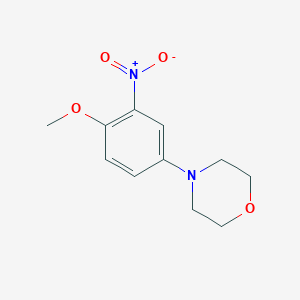
4-(4-Methoxy-3-nitrophenyl)morpholine
Cat. No. B1611848
Key on ui cas rn:
383870-96-0
M. Wt: 238.24 g/mol
InChI Key: RUASRJAQVAMJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06521754B2
Procedure details


4-Bromo-2-nitroanisol (8.5 g, 36 mmol), morpholine (3.8 ml, 44 mmol), potassium phosphate (11 g, 51 mmol), 2-biphenyl-dicyclohexyl phosphine (960 mg, 2.7 mmol) and palladium(II)acetate (411 mg, 1.8 mmol) are dissolved in dimethoxyethane (80 ml) and stirred at 80° C. for 96 hours. The mixture is then cooled to room temperature, diluted with ethyl acetate (50 ml) and filtrated through dicalite. Flash chromatography on silica (eluent dichloromethane/methanol 99:1) affords the product as red solid (6.0 g, 69%). MS: m/e=238 (M+).


Name
potassium phosphate
Quantity
11 g
Type
reactant
Reaction Step One

[Compound]
Name
2-biphenyl dicyclohexyl phosphine
Quantity
960 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C(COC)OC.C(OCC)(=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:3][C:4]=1[N+:10]([O-:12])=[O:11] |f:2.3.4.5,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)OC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
3.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
potassium phosphate
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
[Compound]
|
Name
|
2-biphenyl dicyclohexyl phosphine
|
|
Quantity
|
960 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
|
Name
|
|
|
Quantity
|
411 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 80° C. for 96 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtrated through dicalite
|
Outcomes


Product
Details
Reaction Time |
96 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C=C(C=C1)N1CCOCC1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: PERCENTYIELD | 69% | |
| YIELD: CALCULATEDPERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

